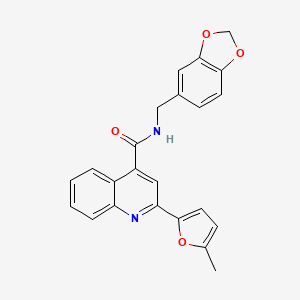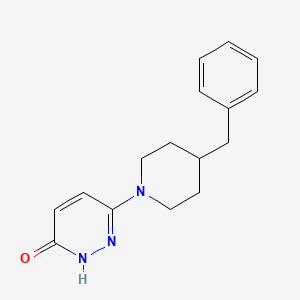![molecular formula C29H27N3O4 B3435485 2-(1,3-benzodioxol-5-yl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3435485.png)
2-(1,3-benzodioxol-5-yl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline is not fully understood. However, it is believed to interact with specific proteins and enzymes in biological systems, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-benzodioxol-5-yl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline has a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to modulate the activity of ion channels. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1,3-benzodioxol-5-yl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline is its high fluorescence quantum yield and excellent photostability, making it an ideal candidate for imaging applications. However, the compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 2-(1,3-benzodioxol-5-yl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline. One promising area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another potential direction is the exploration of its applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, the compound may have potential applications in the field of drug discovery, as it has been found to interact with specific proteins and enzymes in biological systems.
Applications De Recherche Scientifique
2-(1,3-benzodioxol-5-yl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging biological systems. The compound has been found to have high fluorescence quantum yield and excellent photostability, making it an ideal candidate for imaging applications.
Propriétés
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4/c1-2-34-26-10-6-5-9-25(26)31-13-15-32(16-14-31)29(33)22-18-24(30-23-8-4-3-7-21(22)23)20-11-12-27-28(17-20)36-19-35-27/h3-12,17-18H,2,13-16,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJBBNWYUYUSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3435418.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3435436.png)
![N-[4-({[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3435445.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B3435452.png)


![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3435465.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B3435470.png)
![ethyl 4-{N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3435478.png)
![2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3435488.png)
![2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B3435505.png)
![2-(2,4-dimethoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3435508.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3435509.png)